3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide group
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide are largely influenced by its structural components. The presence of the pyrazole ring in the structure of this compound is known to exhibit tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Molecular Mechanism
It is known that pyrazoles can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This could potentially influence its binding interactions with biomolecules and its effects at the molecular level.
Dosage Effects in Animal Models
It has been reported that some pyrazole derivatives were safe and well tolerated by mice when treated with certain dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Shares the pyrazole and piperidine rings but differs in the substitution pattern.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different functional groups.
Uniqueness
3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of pyrazole, piperidine, and benzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-4-3-5-14(10-12)17(22)18-15-6-8-21(9-7-15)16-11-13(2)19-20-16/h3-5,10-11,15H,6-9H2,1-2H3,(H,18,22)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXJNBYDQTDQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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